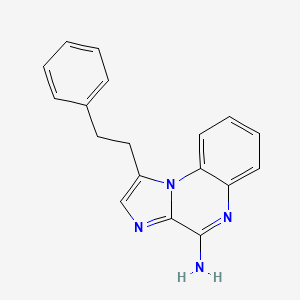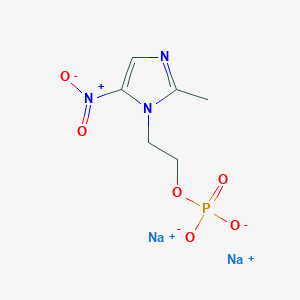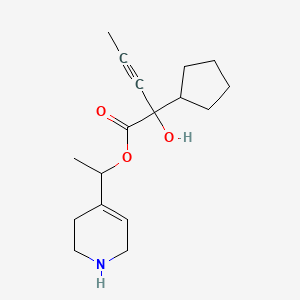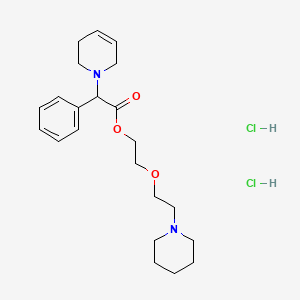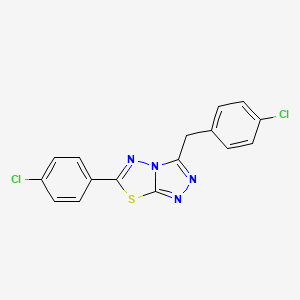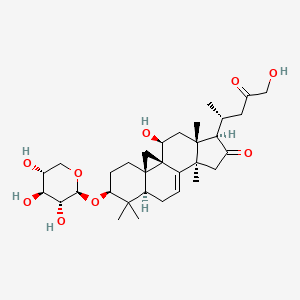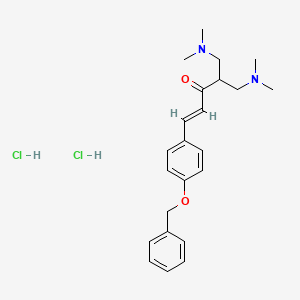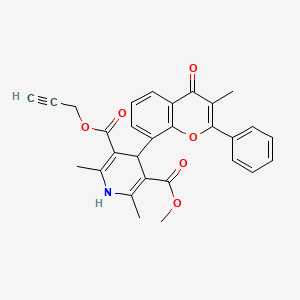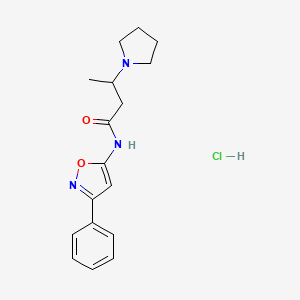
N-(3-Phenyl-5-isoxazolyl)-3-pyrrolidinobutanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Phenyl-5-isoxazolyl)-3-pyrrolidinobutanamide hydrochloride is a chemical compound that belongs to the class of isoxazole derivatives. These compounds are known for their diverse biological activities, including muscle relaxant and anticonvulsant properties . The compound’s unique structure, which includes a phenyl group attached to an isoxazole ring, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenyl-5-isoxazolyl)-3-pyrrolidinobutanamide hydrochloride typically involves multiple steps. One common method includes the reaction of 3-phenyl-5-hydroxymethylisoxazole with methanesulfonyl chloride and triethylamine in dichloromethane at room temperature. This is followed by the addition of sodium azide in N,N-dimethylformamide at 55°C. The final step involves the reaction with ammonium chloride and zinc in ethanol and water under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenyl-5-isoxazolyl)-3-pyrrolidinobutanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(3-Phenyl-5-isoxazolyl)-3-pyrrolidinobutanamide N-oxide, while reduction could produce the corresponding amine .
Scientific Research Applications
N-(3-Phenyl-5-isoxazolyl)-3-pyrrolidinobutanamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential muscle relaxant and anticonvulsant activities.
Medicine: Investigated for its potential therapeutic effects in treating muscle spasms and seizures.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(3-Phenyl-5-isoxazolyl)-3-pyrrolidinobutanamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of neurotransmitters in the central nervous system. This modulation leads to muscle relaxation and anticonvulsant effects. The compound’s unique structure allows it to selectively bind to certain receptors, enhancing its efficacy and reducing side effects .
Comparison with Similar Compounds
Similar Compounds
3-Diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide: Known for its muscle relaxant and anticonvulsant activities.
(3-Phenyl-5-isoxazolyl)methanamine hydrochloride: Another isoxazole derivative with similar biological activities.
Uniqueness
N-(3-Phenyl-5-isoxazolyl)-3-pyrrolidinobutanamide hydrochloride stands out due to its specific structure, which includes a pyrrolidinobutanamide moiety. This unique feature contributes to its distinct pharmacological profile, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
86683-98-9 |
|---|---|
Molecular Formula |
C17H22ClN3O2 |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
N-(3-phenyl-1,2-oxazol-5-yl)-3-pyrrolidin-1-ylbutanamide;hydrochloride |
InChI |
InChI=1S/C17H21N3O2.ClH/c1-13(20-9-5-6-10-20)11-16(21)18-17-12-15(19-22-17)14-7-3-2-4-8-14;/h2-4,7-8,12-13H,5-6,9-11H2,1H3,(H,18,21);1H |
InChI Key |
WTDLXDGHAQYOTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)NC1=CC(=NO1)C2=CC=CC=C2)N3CCCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



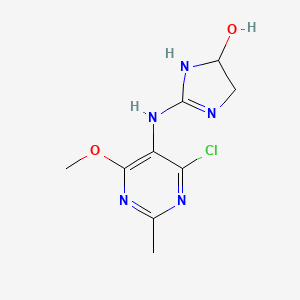
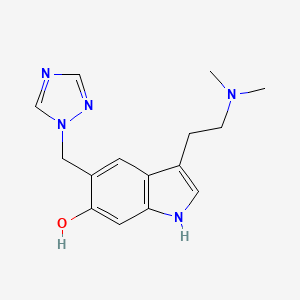
![8-(3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12764741.png)
